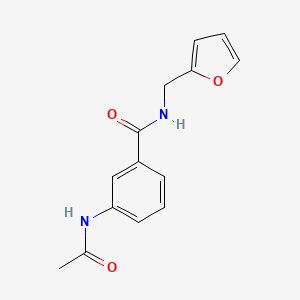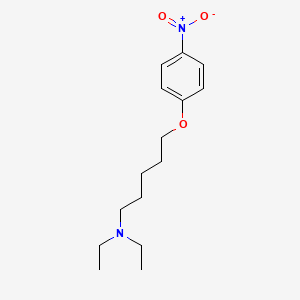
3-(acetylamino)-N-(2-furylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetylamino)-N-(2-furylmethyl)benzamide, also known as AFM13, is a small molecule drug candidate that is currently being investigated for its potential therapeutic applications. AFM13 belongs to the class of bispecific antibodies, which are designed to target two different antigens simultaneously. AFM13 is designed to bind to both CD30, a protein found on the surface of Hodgkin lymphoma (HL) cells, and CD16A, a receptor found on the surface of natural killer (NK) cells. This binding is intended to activate the NK cells, which can then destroy the HL cells.
Mechanism of Action
3-(acetylamino)-N-(2-furylmethyl)benzamide works by binding to both CD30 on the surface of HL cells and CD16A on the surface of NK cells. This binding activates the NK cells, which can then destroy the HL cells. The exact mechanism by which 3-(acetylamino)-N-(2-furylmethyl)benzamide activates NK cells is not fully understood, but it is thought to involve the release of cytokines and the formation of immunological synapses between the NK cells and the HL cells.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2-furylmethyl)benzamide has been shown to induce the activation and expansion of NK cells, as well as the release of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These effects contribute to the anti-tumor activity of 3-(acetylamino)-N-(2-furylmethyl)benzamide. In addition, 3-(acetylamino)-N-(2-furylmethyl)benzamide has been shown to have a favorable safety profile, with no dose-limiting toxicities observed in clinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 3-(acetylamino)-N-(2-furylmethyl)benzamide is its specificity for CD30-expressing cells, which allows for targeted destruction of HL cells. Another advantage is its ability to activate NK cells, which are part of the body's natural immune response to cancer. However, one limitation of 3-(acetylamino)-N-(2-furylmethyl)benzamide is its reliance on the presence of CD16A-expressing NK cells, which may limit its efficacy in patients with low NK cell counts.
Future Directions
There are several potential future directions for research on 3-(acetylamino)-N-(2-furylmethyl)benzamide. One direction is the investigation of 3-(acetylamino)-N-(2-furylmethyl)benzamide in combination with other therapies, such as checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of bispecific antibodies targeting other antigens expressed on cancer cells and immune cells. Finally, further research is needed to better understand the mechanism of action of 3-(acetylamino)-N-(2-furylmethyl)benzamide and its effects on the immune system.
Synthesis Methods
The synthesis of 3-(acetylamino)-N-(2-furylmethyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the two halves of the molecule, and the purification of the final product. The exact details of the synthesis method are proprietary, but it is known that 3-(acetylamino)-N-(2-furylmethyl)benzamide is produced using chemical synthesis.
Scientific Research Applications
3-(acetylamino)-N-(2-furylmethyl)benzamide has been the subject of several preclinical and clinical studies. In preclinical studies, 3-(acetylamino)-N-(2-furylmethyl)benzamide has demonstrated potent anti-tumor activity against HL cells in vitro and in vivo. In clinical studies, 3-(acetylamino)-N-(2-furylmethyl)benzamide has shown promising results in the treatment of relapsed or refractory HL, with a favorable safety profile. 3-(acetylamino)-N-(2-furylmethyl)benzamide is also being investigated for its potential use in combination with other therapies, such as checkpoint inhibitors, to enhance their anti-tumor activity.
properties
IUPAC Name |
3-acetamido-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)16-12-5-2-4-11(8-12)14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGRPAYFMXVRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)
![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4955216.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)
![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)

![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)